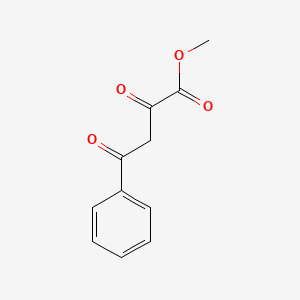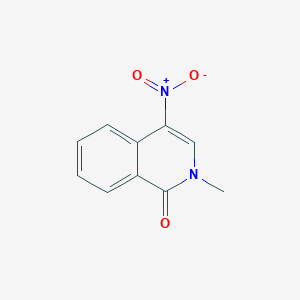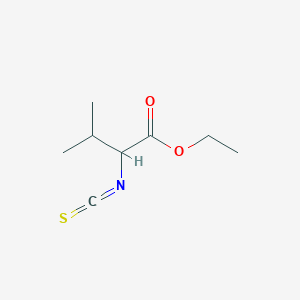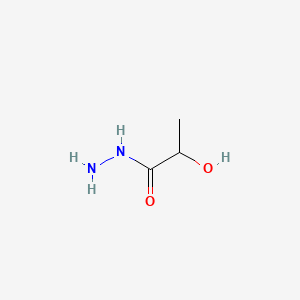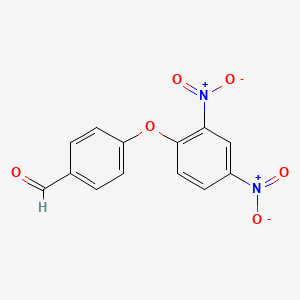
4-(2,4-Dinitrophenoxy)benzaldehyde
Vue d'ensemble
Description
4-(2,4-Dinitrophenoxy)benzaldehyde is a chemical compound with the CAS Number: 794-65-0. Its molecular weight is 288.22 . The IUPAC name for this compound is 4-(2,4-dinitrophenoxy)benzaldehyde .
Synthesis Analysis
The synthesis of 4-(2,4-Dinitrophenoxy)benzaldehyde involves the use of 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . These ingredients are added to a 50 ml round flask and stirred at room temperature for 2–3 hours . After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether (1:2, v / v) as eluent by silica gel chromatography column to obtain a light yellow solid .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dinitrophenoxy)benzaldehyde consists of two benzene rings . The bond lengths and angles are in the expected ranges . The aldehyde group and the connected benzene ring are coplanar .Safety and Hazards
The safety data sheet for 4-(2,4-Dinitrophenoxy)benzaldehyde indicates that it is a combustible liquid . It causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
The primary target of 4-(2,4-Dinitrophenoxy)benzaldehyde is the enzyme thioredoxin reductase (TrxR) . TrxR is a key enzyme involved in maintaining the redox balance within cells and plays a crucial role in DNA synthesis and apoptosis .
Mode of Action
4-(2,4-Dinitrophenoxy)benzaldehyde interacts with TrxR, leading to its inhibition . This interaction disrupts the normal function of TrxR, altering the redox balance within cells .
Biochemical Pathways
The inhibition of TrxR by 4-(2,4-Dinitrophenoxy)benzaldehyde affects the thioredoxin system , a major cellular antioxidant system that plays a vital role in DNA synthesis and apoptosis . The disruption of this system can lead to oxidative stress and potentially induce apoptosis, or programmed cell death .
Result of Action
The result of 4-(2,4-Dinitrophenoxy)benzaldehyde’s action is the inhibition of TrxR, leading to disruption of the thioredoxin system . This can induce oxidative stress within cells and potentially lead to apoptosis . The compound has shown significant inhibitory activity against TrxR, with an inhibition rate of 75.3% at a concentration of 100 µM .
Propriétés
IUPAC Name |
4-(2,4-dinitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-1-4-11(5-2-9)21-13-6-3-10(14(17)18)7-12(13)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTMBFKLHOZCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310869 | |
| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitrophenoxy)benzaldehyde | |
CAS RN |
794-65-0 | |
| Record name | NSC233873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-(2,4-dinitrophenoxy)benzaldehyde?
A1: 4-(2,4-Dinitrophenoxy)benzaldehyde crystallizes in the triclinic crystal system with the space group P1‾ ($P\bar{1}$). The unit cell dimensions are: a = 6.9561(5) Å, b = 7.3040(5) Å, c = 13.2883(8) Å, α = 100.988(3)°, β = 95.557(3)°, γ = 107.424(3)°. The unit cell volume is 623.76(7) Å3 and it contains two molecules (Z = 2). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



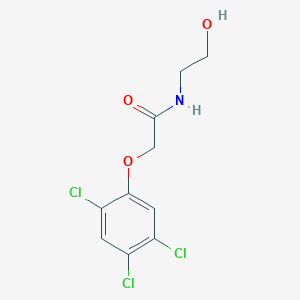


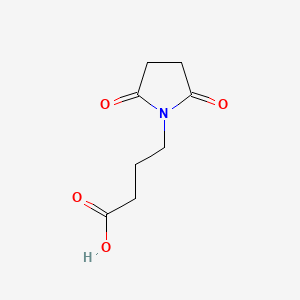

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
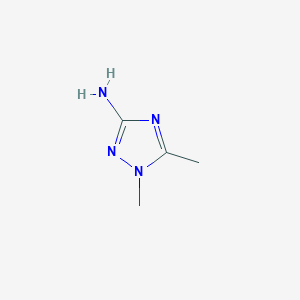
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
